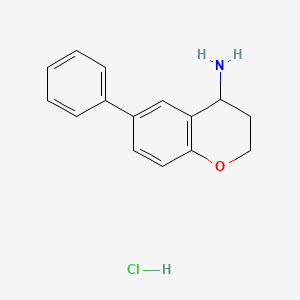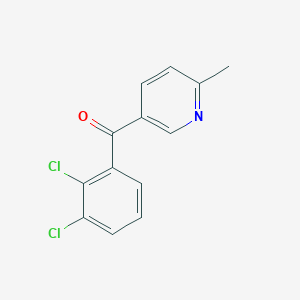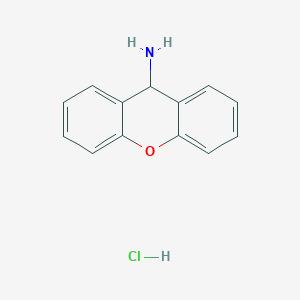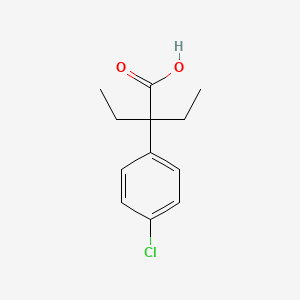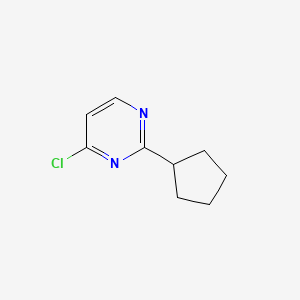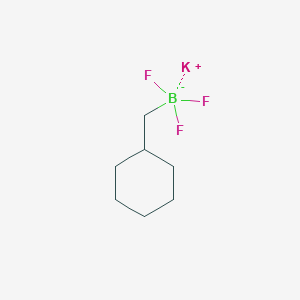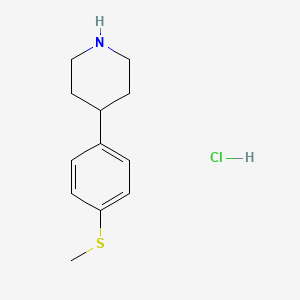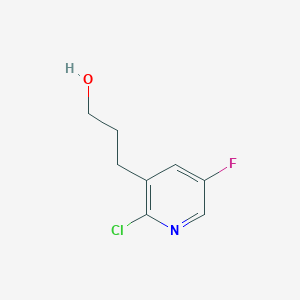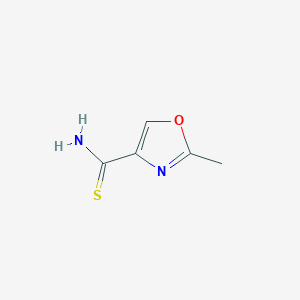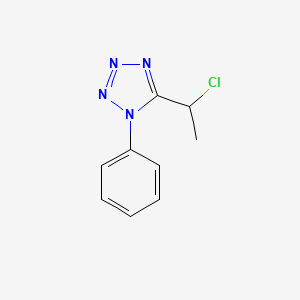
5-(1-chloroethyl)-1-phenyl-1H-tetrazole
Vue d'ensemble
Description
The compound “5-(1-chloroethyl)-1-phenyl-1H-tetrazole” is a tetrazole derivative. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . They are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “5-(1-chloroethyl)-1-phenyl-1H-tetrazole” would consist of a tetrazole ring attached to a phenyl group and a chloroethyl group . The exact structure and properties would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving “5-(1-chloroethyl)-1-phenyl-1H-tetrazole” would depend on the reaction conditions and the other reactants involved. Tetrazoles are known to undergo a variety of reactions, including substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(1-chloroethyl)-1-phenyl-1H-tetrazole” would depend on its specific molecular structure. Factors that could influence these properties include the size and shape of the molecule, the types and arrangement of its functional groups, and its electronic structure .Applications De Recherche Scientifique
Green Synthesis of Antibacterially Active Compounds
A study by Nasrollahzadeh, Issaabadi, and Sajadi (2018) introduced a novel, recyclable magnetic Brønsted acidic ionic liquid based on 5-phenyl-1H-tetrazole for the green synthesis of 1-carbamoyl-1-phenylureas in water. This process emphasizes high yields, short reaction times, and the reuse of the catalyst without significant loss of activity, underlining an eco-friendly approach to producing antibacterial compounds (Nasrollahzadeh, Issaabadi, & Sajadi, 2018).
Antibacterial Evaluation of Tetrazole Derivatives
Research by Mekky and Thamir (2019) focused on synthesizing novel 1-phenyl-1H-tetrazole-5-thiol derivatives and evaluating their antibacterial activity against E. coli and Staphylococcus aureus. Their findings show that certain derivatives exhibit high inhibition activity, suggesting the potential for developing new antibacterial agents from tetrazole derivatives (Mekky & Thamir, 2019).
Molecular Structure and Docking Studies
A study on the crystal structure and docking studies of two tetrazole derivatives by Al-Hourani et al. (2015) provided insights into the orientation and interaction of tetrazole molecules with the cyclooxygenase-2 enzyme, offering a basis for further research into the medicinal applications of tetrazole derivatives (Al-Hourani et al., 2015).
Antimicrobial Activity of Substituted Tetrazoles
Mohite and Bhaskar (2010) conducted a study on the synthesis, characterization, and in vitro antimicrobial activity of substituted N'-[Arylidene]-2-(5-Phenyl-1H- Tetrazol-1-yl) acetohydrazide, highlighting the potential of certain compounds in this category as effective against bacterial and fungal strains (Mohite & Bhaskar, 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(1-chloroethyl)-1-phenyltetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-7(10)9-11-12-13-14(9)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGJFKRTKOOXHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-chloroethyl)-1-phenyl-1H-1,2,3,4-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



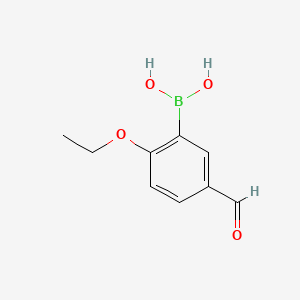
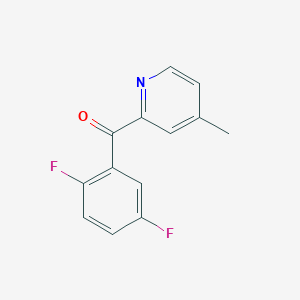
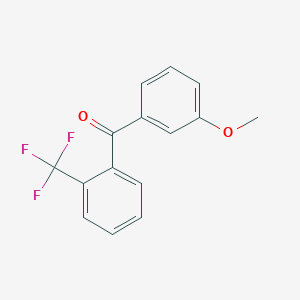
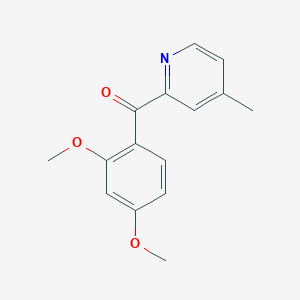
![13-Oxo-12-oxa-2,3,7-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene-5-carboxamide](/img/structure/B1452557.png)
